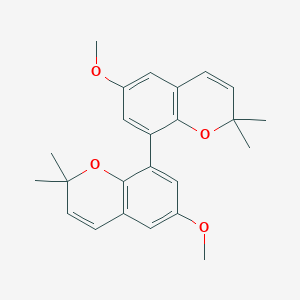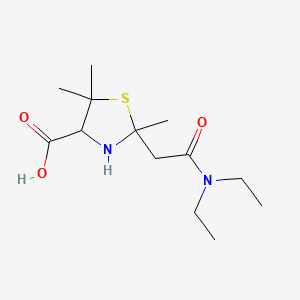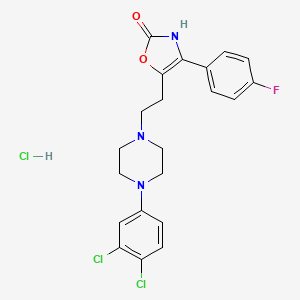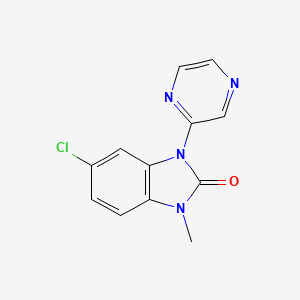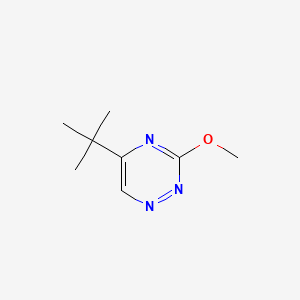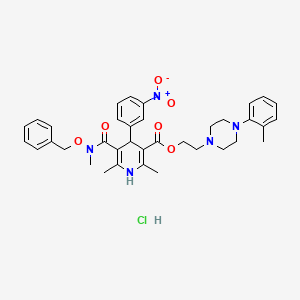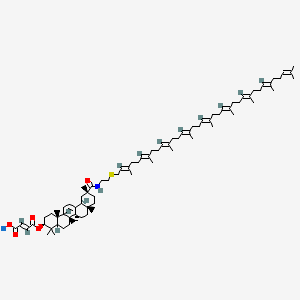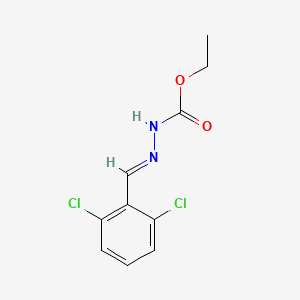
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzimidazole core, thione group, and multiple hydroxyl and amino functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carbon disulfide to form the benzimidazole-2-thione core. Subsequent reactions involve the introduction of bis(2-hydroxyethyl)amino groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.
Condensation: The amino groups can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, base catalysts.
Condensation: Aldehydes, ketones, acidic or basic conditions.
Major Products
Reduction: Formation of 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-amino-2H-benzimidazole-2-thione.
Substitution: Formation of esters or ethers depending on the substituent.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
科学的研究の応用
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler analog without the thione and nitro groups.
2-Mercaptobenzimidazole: Contains a thiol group instead of the thione group.
4-Nitrobenzimidazole: Lacks the bis(2-hydroxyethyl)amino groups.
Uniqueness
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amino groups enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.
特性
CAS番号 |
112094-09-4 |
|---|---|
分子式 |
C17H27N5O6S |
分子量 |
429.5 g/mol |
IUPAC名 |
1,3-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H27N5O6S/c23-8-4-18(5-9-24)12-20-14-2-1-3-15(22(27)28)16(14)21(17(20)29)13-19(6-10-25)7-11-26/h1-3,23-26H,4-13H2 |
InChIキー |
HMKOYGAIJMFOEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N(C(=S)N2CN(CCO)CCO)CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



